Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate
CAS No.: 905706-74-3
Cat. No.: VC16480511
Molecular Formula: C16H23NO4S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 905706-74-3 |
---|---|
Molecular Formula | C16H23NO4S |
Molecular Weight | 325.4 g/mol |
IUPAC Name | ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3 |
Standard InChI Key | KBTGDSPBENVRLB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate features a pyrrolidine ring substituted with two methyl groups at the 5-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and an ethyl ester at the 2-position. Its IUPAC name, ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate, reflects this substitution pattern . The molecular formula is CHNOS, with a molecular weight of 337.43 g/mol.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 337.43 g/mol |
CAS Number | 905706-74-3 |
Purity (Commercial) | ≥95% |
Stability | Stable under standard conditions |
The compound’s stability under recommended storage conditions (room temperature, inert atmosphere) makes it suitable for long-term use in synthetic workflows .
Synthetic Routes and Optimization
Hydrolysis of Carbonitrile Intermediates
A related synthesis involves the hydrolysis of 5,5-dimethylpyrrolidine-2-carbonitrile in 6 N HCl under reflux to yield 5,5-dimethylpyrrolidine-2-carboxylic acid, achieving an 86% yield . While this method targets a carboxylic acid derivative, analogous strategies could be adapted for ester formation. For instance, esterification of the carboxylic acid with ethanol under acidic conditions may yield the target ethyl ester.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Tosyl Protection | Tosyl chloride, EtN, DCM | 75–90% | |
Esterification | Ethanol, HSO, reflux | N/A |
Applications in Organic Synthesis
Building Block for Heterocycles
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate serves as a precursor in [3+2] cycloaddition reactions, enabling the construction of azacyclic nucleoside analogues . The tosyl group enhances the electrophilicity of the pyrrolidine nitrogen, facilitating regioselective bond formation.
Pharmaceutical Intermediates
The compound’s rigid pyrrolidine core is integral to the synthesis of protease inhibitors and antiviral agents. For example, derivatives of tosylpyrrolidine have been employed in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors .
Hazard Category | GHS Code | Precautions |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Irritation | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use in fume hood |
Emergency Measures
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